molecular formula C5H12N2O2 B13220712 2-[(2-Methoxyethyl)amino]acetamide

2-[(2-Methoxyethyl)amino]acetamide

Cat. No.: B13220712
M. Wt: 132.16 g/mol
InChI Key: SWPRQXGWCYGNIN-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]acetamide is a substituted acetamide derivative characterized by a 2-methoxyethylamino group attached to the acetamide backbone. Its molecular formula is C₆H₁₄N₂O₂, with a molecular weight of 146.19 g/mol. The 2-methoxyethyl group contributes to a balance of hydrophobicity and polarity, influencing solubility and binding interactions in biological systems.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-(2-methoxyethylamino)acetamide

InChI

InChI=1S/C5H12N2O2/c1-9-3-2-7-4-5(6)8/h7H,2-4H2,1H3,(H2,6,8)

InChI Key

SWPRQXGWCYGNIN-UHFFFAOYSA-N

Canonical SMILES

COCCNCC(=O)N

Origin of Product

United States

Preparation Methods

Amidation of Glycine Derivatives

a. Starting Material Preparation

The synthesis typically begins with glycine derivatives, such as glycinamide or glycine esters , which are activated for subsequent amidation. For example, N-(2-methoxyethyl)glycinamide can be prepared via direct amidation of glycine or its derivatives with 2-methoxyethylamine.

b. Activation of Glycine Derivatives

Activation involves converting glycine derivatives into more reactive intermediates, such as:

  • Carbodiimide-mediated coupling using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), facilitating ester or acid activation for amidation.

c. Amidation Reaction

The activated glycine derivative reacts with 2-methoxyethylamine under mild conditions (room temperature to 40°C), forming the target compound:

Glycine derivative + 2-methoxyethylamine → 2-[(2-Methoxyethyl)amino]acetamide

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN)
  • Temperature: 20–40°C
  • Reagents: EDCI, HOBt
  • Duration: 12–24 hours

Yield and Purification:

Yields vary between 30–70%, depending on reaction optimization. Purification is achieved via column chromatography or recrystallization.

Synthesis via Acyl Chloride Intermediates

a. Formation of Acyl Chloride

Starting from acetic acid derivatives, conversion to acyl chlorides is performed using reagents like thionyl chloride or oxalyl chloride at low temperatures:

Acetic acid + SOCl₂ → Acetyl chloride

b. Nucleophilic Substitution

The acyl chloride reacts with 2-methoxyethylamine in the presence of a base (e.g., pyridine) to form the amide:

Acetyl chloride + 2-methoxyethylamine → 2-[(2-Methoxyethyl)amino]acetamide + HCl

Reaction Conditions:

  • Solvent: Dichloromethane or chloroform
  • Temperature: 0–25°C
  • Base: Pyridine or triethylamine
  • Duration: 2–6 hours

c. Workup and Purification

The crude product is washed with water, dried, and purified via chromatography or recrystallization.

Hydrogenation and Reduction Strategies

In some protocols, intermediates such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate are hydrogenated over catalysts like palladium on carbon to yield the free amine, which is then converted into the target compound through amidation or salt formation.

Notable Reaction Conditions and Reagents

Step Reagents Solvent Temperature Notes
Amidation EDCI, HOBt DMF or MeCN 20–40°C Controlled addition to prevent side reactions
Acyl chloride formation SOCl₂ Dichloromethane 0–25°C Excess SOCl₂ used for complete conversion
Hydrogenation H₂, Pd/C Atmospheric pressure Room temperature For reduction of intermediates
Salt formation Hydrochloric acid Aqueous Ambient To obtain hydrochloride salt

Analytical Monitoring and Purification

Reaction progress is monitored via:

Post-reaction purification involves:

  • Filtration
  • Extraction
  • Recrystallization
  • Chromatography

Summary of Key Findings

Aspect Details References
Main synthetic route Amidation of glycine derivatives or acyl chloride intermediates ,,
Reaction conditions Mild temperatures (20–40°C), inert solvents, carbodiimide coupling ,
Catalytic hydrogenation Used for intermediate reduction, typically at atmospheric pressure
Purification Chromatography, recrystallization, salt formation ,

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methoxyethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[(2-Methoxyethyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-[(2-Methoxyethyl)amino]acetamide can be contextualized by comparing it to structurally related acetamide derivatives. Below is a detailed analysis:

Physicochemical Properties

Property 2-[(2-Methoxyethyl)amino]acetamide 2-Cyano-N-(2-methoxyphenyl)acetamide N-(2-Methoxyethyl)-2-phenylacetamide
LogP ~0.5 (predicted) 1.2–1.5 (experimental) ~2.0 (predicted)
Water Solubility High (due to polar 2-methoxyethyl) Moderate (cyano reduces polarity) Low (hydrophobic phenyl group)
Hydrogen Bond Acceptors 4 4 3

Key Observations:

  • The 2-methoxyethyl group enhances water solubility compared to purely hydrophobic substituents (e.g., phenyl), making it advantageous for drug formulation.
  • Cyano-substituted derivatives (e.g., 2-cyano-N-(2-methoxyphenyl)acetamide) exhibit reduced solubility but increased metabolic stability due to electron-withdrawing effects .

Biological Activity

2-[(2-Methoxyethyl)amino]acetamide, with the molecular formula C9H15N3O3 and a molecular weight of 213.23 g/mol, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including interaction with biological targets, cytotoxicity, and therapeutic potential.

Structural Characteristics

The compound features a methoxyethylamino group attached to an acetamide structure, which enhances its solubility and biological activity. Its IUPAC name is 2-(2-methoxyethylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. The unique combination of functional groups may contribute to varied pharmacological profiles compared to structurally similar compounds.

Compound NameMolecular FormulaUnique Features
2-[(2-Methoxyethyl)amino]acetamideC9H15N3O3Contains methoxyethyl group enhancing solubility
N-(2-Methoxyethyl)acetamideC5H11NO2Simpler structure lacking additional functional groups
N-(5-Methyl-1,2-oxazol-3-yl)acetamideC9H10N2OContains oxazole ring providing different reactivity

Interaction Studies

Preliminary research indicates that 2-[(2-Methoxyethyl)amino]acetamide may interact with specific enzymes involved in metabolic pathways or cellular signaling. Such interactions are crucial for understanding the compound's therapeutic potential and safety profile. Studies have focused on its binding affinity to various biological targets, suggesting promising avenues for further investigation.

Cytotoxicity

Cytotoxicity assays are essential in evaluating the safety and effectiveness of new compounds. In vitro studies have shown that 2-[(2-Methoxyethyl)amino]acetamide exhibits varying levels of cytotoxicity against different cell lines. The compound has been tested using various assays, including:

  • MTT Assay : Measures cell viability based on metabolic activity.
  • Colony Formation Assay : Assesses the ability of cells to grow into colonies after treatment.
  • Apoptosis Detection : Evaluates the induction of programmed cell death through various markers.

These assays help determine the compound's potential as an antitumor agent and its mechanism of action .

Study 1: Antitumor Activity

A study conducted on cultured mammalian cells demonstrated that 2-[(2-Methoxyethyl)amino]acetamide displayed significant cytotoxic effects against certain cancer cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to increased cell death. This study highlights the potential use of this compound in cancer therapy .

Study 2: Enzyme Inhibition

Research has also explored the inhibitory effects of 2-[(2-Methoxyethyl)amino]acetamide on key enzymes involved in glucose metabolism. The compound was found to inhibit α-amylase and α-glucosidase activities, which are critical in managing diabetes by reducing carbohydrate absorption . These findings suggest that the compound may have antidiabetic properties worth further exploration.

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